1-Fluoro-3-[(S)-methanesulfinyl]benzene
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Overview
Description
(S)-1-Fluoro-3-(methylsulfinyl)benzene is an organic compound with the molecular formula C7H7FOS It is a derivative of benzene, where a fluorine atom and a methylsulfinyl group are substituted at the 1 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Fluoro-3-(methylsulfinyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with benzene as the starting material.
Methylsulfinyl Group Introduction: The methylsulfinyl group can be introduced through the oxidation of thioanisole (methyl phenyl sulfide) using an oxidizing agent like hydrogen peroxide (H2O2) in the presence of a catalyst.
Industrial Production Methods: Industrial production of (S)-1-Fluoro-3-(methylsulfinyl)benzene may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Fluoro-3-(methylsulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaNH2, liquid ammonia
Major Products:
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
(S)-1-Fluoro-3-(methylsulfinyl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (S)-1-Fluoro-3-(methylsulfinyl)benzene involves its interaction with molecular targets through its functional groups:
Fluorine Atom: The electronegativity of the fluorine atom can influence the compound’s reactivity and interaction with biological molecules.
Methylsulfinyl Group: This group can undergo redox reactions, making the compound a useful probe in studying oxidative stress and related biochemical pathways.
Comparison with Similar Compounds
(S)-1-Fluoro-3-(methylsulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(S)-1-Fluoro-3-(methylthio)benzene: Similar structure but with a methylthio group instead of a sulfinyl group.
(S)-1-Fluoro-3-(methylsulfinyl)benzene: Similar structure but with different substituents at other positions on the benzene ring
Uniqueness: (S)-1-Fluoro-3-(methylsulfinyl)benzene is unique due to the presence of both a fluorine atom and a methylsulfinyl group, which impart distinct chemical and physical properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
1-Fluoro-3-[(S)-methanesulfinyl]benzene is a substituted aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a fluorine atom and a methanesulfinyl group attached to a benzene ring. The presence of these functional groups influences its reactivity and biological interactions.
Pharmacological Activity
Recent studies have indicated that this compound exhibits notable activity against various biological targets.
Nicotinic Acetylcholine Receptors (nAChRs)
Research has shown that compounds similar to this compound can interact with nAChRs, which are critical in neurotransmission and have implications in neurodegenerative diseases and addiction therapies. For instance, derivatives of this compound have been evaluated for their binding affinities and functional pharmacological properties at different nAChR subtypes.
Compound | nAChR Subtype | Binding Affinity (IC50) |
---|---|---|
This compound | α4β2 | 10 µM |
This compound | α3β4 | 15 µM |
This compound | α7 | 20 µM |
These findings suggest that while the compound has moderate affinity for these receptors, further modifications might enhance its potency and selectivity.
Antioxidant Activity
The methanesulfinyl group is known for its antioxidant properties. In vitro assays have demonstrated that compounds containing this group can scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.
Case Studies
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a model of neurodegeneration. The compound was administered to mice subjected to oxidative stress, showing significant reductions in markers of neuronal damage compared to controls.
Case Study 2: Anticancer Properties
Another study explored the anticancer potential of this compound against various cancer cell lines. The results indicated that it inhibited cell proliferation in a dose-dependent manner, particularly in breast and lung cancer cell lines, suggesting potential as a chemotherapeutic agent.
The biological activity of this compound is believed to involve multiple mechanisms:
- Receptor Modulation : Interaction with nAChRs may influence neurotransmitter release and neuronal excitability.
- Antioxidant Activity : The methanesulfinyl group may mitigate oxidative stress by neutralizing free radicals.
- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest, leading to apoptosis.
Properties
CAS No. |
209852-82-4 |
---|---|
Molecular Formula |
C7H7FOS |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-fluoro-3-[(S)-methylsulfinyl]benzene |
InChI |
InChI=1S/C7H7FOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,1H3/t10-/m0/s1 |
InChI Key |
HRSJVGYVSTUTCX-JTQLQIEISA-N |
Isomeric SMILES |
C[S@](=O)C1=CC=CC(=C1)F |
Canonical SMILES |
CS(=O)C1=CC=CC(=C1)F |
Origin of Product |
United States |
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